REACTION_CXSMILES
|
NC1C=CC(C(F)(F)F)=CC=1N[C:13]([C:15]1[N:16]=[C:17]([NH:20][C:21]2[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:22]=2[Cl:28])[S:18][CH:19]=1)=[O:14].NC1C=C(C(F)(F)F)C=CC=1NC(C1N=C(NC2C(Cl)=CC=CC=2Cl)SC=1)=[O:42]>>[Cl:28][C:22]1[CH:23]=[CH:24][CH:25]=[C:26]([Cl:27])[C:21]=1[NH:20][C:17]1[S:18][CH:19]=[C:15]([C:13]([OH:14])=[O:42])[N:16]=1
|
Name
|
N-[2-Amino-5-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C=1N=C(SC1)NC1=C(C=CC=C1Cl)Cl
|
Name
|
N-[2-amino-4-(trifluoromethyl)phenyl]{2-[(2,6-dichlorophenyl)amino](1,3-thiazol-4-yl)}carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC1=C(C=CC(=C1)C(F)(F)F)NC(=O)C=1N=C(SC1)NC1=C(C=CC=C1Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=CC=C1)Cl)NC=1SC=C(N1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |